Home > Products > Screening Compounds P117162 > 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline - 2549002-77-7

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Catalog Number: EVT-6591620
CAS Number: 2549002-77-7
Molecular Formula: C20H24N8
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

Compound Description: This compound is a quaternary ammonium betaine that demonstrates exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins []. Its chemical, biological, physicochemical, and pharmacokinetic properties have been described, as well as its docking into αvβ6.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently being evaluated in a phase 2 clinical study for Cushing's syndrome []. It was developed as a more selective alternative to mifepristone, aiming to reduce unwanted side effects.

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: DRC-KS1 exhibits inhibitory activity against Staphylococcus aureus sortase A, a key enzyme involved in the virulence of this bacterium []. It has a MIC value of 108.2 µg/mL against S. aureus sortase A.

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

Compound Description: DRC-KS2 is another compound identified as a potential inhibitor of Staphylococcus aureus sortase A []. It exhibits a MIC value of 45.8 µg/mL, making it more potent than DRC-KS1.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration []. It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration.

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

Compound Description: LQFM192 exhibits both anxiolytic-like and antidepressant-like activities in animal models []. Its mechanisms of action are thought to involve the serotonergic system and the benzodiazepine site of the GABAA receptor.

6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

Compound Description: WAY-207024 is a potent, orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) []. It was designed to maintain the GnRH antagonist activity while improving in vitro pharmaceutical properties compared to its parent compound.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 acts as a potent, highly selective, reversible P2Y12 receptor antagonist []. It displays significant in vivo antiplatelet and antithrombotic activities and was considered as a potential backup for clopidogrel.

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetic properties []. It exhibited enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer model.

4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile derivatives

Compound Description: This series of compounds comprises amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile and was synthesized and characterized using techniques like ES-MS and proton nuclear magnetic resonance []. These derivatives were evaluated for their antimicrobial activities.

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl])

Compound Description: S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors []. In preclinical studies, it exhibited weak effects on dopaminergic transmission and lacked typical antipsychotic or extrapyramidal side effects seen with D2 receptor antagonists.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) that has entered early clinical development []. It is an orally bioavailable small molecule designed for potential use in cancer treatment, particularly in tumors driven by the RAS/RAF/MEK/ERK signaling cascade.

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 acts as an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase []. It demonstrated in vivo antitumor activity and was designed to overcome the limitations of its predecessor, BMS-536924.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized through a three-step procedure, including a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution []. Its structure was confirmed using a range of techniques including NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction.

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This series of compounds was synthesized and characterized for potential antimicrobial activity []. Molecular docking studies were also performed to investigate their interactions with the BAX protein.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Compound Description: This compound is a potent and selective inhibitor of the enzyme elongase of long-chain fatty acids family member 6 (ELOVL6) []. It exhibits over 30-fold selectivity for ELOVL6 over other ELOVL family members and effectively reduces the elongation index of fatty acids in both in vitro and in vivo settings.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This series of compounds was synthesized to investigate the bactericidal activity of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones []. Their structures were confirmed by 1H NMR, mass spectrometry, and elemental analysis.

Overview

The compound 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic molecule that belongs to the class of synthetic organic compounds. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features, which include a tetrahydroquinazoline core and multiple heterocyclic components.

Source

The compound can be synthesized through various multi-step organic reactions involving the coupling of different molecular precursors. Its synthesis and characterization have been documented in several scientific studies, highlighting its significance in drug discovery and development.

Classification

This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structures. It falls under the broader category of pyrimidine derivatives, which are known for their biological activity and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves several key steps:

  1. Formation of the Pyrazole Ring: The pyrazole moiety is synthesized from hydrazine and a suitable carbonyl compound.
  2. Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed through reactions that may include condensation reactions involving urea derivatives.
  3. Piperazine Coupling: The piperazine unit is introduced via nucleophilic substitution reactions.
  4. Tetrahydroquinazoline Formation: The final step involves cyclization to form the tetrahydroquinazoline structure.

Technical Details

The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide or chloroform under controlled temperatures to optimize yield and purity. The purification of intermediates might involve chromatography techniques.

Molecular Structure Analysis

Structure

The molecular formula of 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can be represented as follows:

  • Molecular Formula: C18H23N7
  • Molecular Weight: Approximately 363.5 g/mol

Data

The structure includes:

  • A tetrahydroquinazoline core that contributes to its biological activity.
  • A piperazine ring that enhances solubility and interaction with biological targets.
  • A pyrimidine and pyrazole component that may provide specific binding interactions with enzymes or receptors.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups.
  2. Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride to modify existing functional groups.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the heterocycles, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include:

  • Hydrogen peroxide in acidic conditions for oxidation.
  • Sodium borohydride in methanol for reduction.
  • Alkyl halides in the presence of bases like sodium hydroxide for substitution reactions.
Mechanism of Action

Process

The mechanism of action of 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets within cells:

  1. Inhibition of Enzymes: The compound may inhibit enzymes involved in signaling pathways related to inflammation or cancer progression.
  2. Receptor Modulation: It can bind to receptors and modulate their activity, influencing various physiological responses.

Data

Research indicates that compounds with similar structures exhibit neuroprotective effects by reducing oxidative stress markers and inflammatory cytokines.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nucleophilic centers in its structure.
Applications

Scientific Uses

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline has several promising applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against neurodegenerative diseases due to its ability to cross the blood-brain barrier.
  2. Pharmacology: Evaluated for enzyme inhibition properties that could lead to treatments for cancer or inflammatory diseases.
  3. Material Science: Explored as a precursor for developing novel materials with specific electronic or optical properties.

Properties

CAS Number

2549002-77-7

Product Name

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Molecular Formula

C20H24N8

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C20H24N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3

InChI Key

ABSAMULSSOWMSI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.